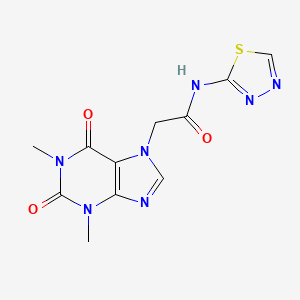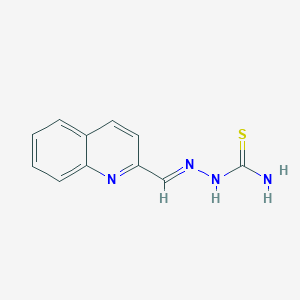![molecular formula C21H26N4O4 B5513267 3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their diverse biological activities and complex molecular architecture, which includes imidazolidine-2,4-dione derivatives and spiro compounds. These compounds have been studied for their pharmacological potentials and chemical properties, offering a rich area for scientific exploration.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves regio-controlled nucleophilic attacks and one-pot synthesis techniques, yielding various analogs with high optical purity (Brouillette et al., 2009). Additionally, methods for synthesizing spiro compounds include a three-step synthesis approach that is fast, cost-effective, and yields high purity products (Pardali et al., 2021).
Molecular Structure Analysis
X-ray diffraction studies have been instrumental in determining the crystal and molecular structure of related compounds, revealing their conformation, hydrogen bonding patterns, and spatial arrangements (Manjunath et al., 2011). These analyses provide insights into the stability and reactivity of the compounds.
Chemical Reactions and Properties
Research into the chemical reactions of imidazolidine-2,4-dione derivatives has shown that they can undergo various transformations, including rearrangements and reactions with nucleophilic reagents, leading to novel functionalized compounds (Metwally et al., 2011). These reactions are key for expanding the chemical diversity and potential applications of these molecules.
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure. The planarity of the hydantoin ring and the conformation of the spiro moiety play significant roles in determining these properties, as seen in the structure-property relationships studied for anticonvulsant agents (Lazic et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of imidazolidine-2,4-dione derivatives and related spiro compounds are closely related to their molecular structure. Studies have shown that the presence of certain functional groups and the overall molecular architecture can significantly affect these properties, leading to a wide range of biological activities (Reddy et al., 2010).
Wissenschaftliche Forschungsanwendungen
While no direct matches were found, research on related compounds, particularly those involving imidazolidine derivatives and benzyl groups, often explores areas such as:
Pharmacological Activity
Studies on related compounds typically focus on their pharmacological potential, including their use as sedatives, anesthetics, or in cardiovascular therapy due to their interactions with the central nervous system or specific receptors. For instance, midazolam, a benzodiazepine with an imidazole ring, is widely researched for its cardiac and vascular effects during anesthesia in medical procedures, highlighting the hemodynamic benefits of such compounds (Schleussner et al., 1981).
Toxicological Studies
Certain derivatives are studied for their toxicological profiles, including insecticides like imidacloprid, indicating the broader chemical family's relevance in both pharmacology and toxicology. This can offer insights into safety and environmental impact considerations for chemical compounds (Shadnia & Moghaddam, 2008).
Antimicrobial and Antifungal Applications
Research into imidazoline and oxazolidinone derivatives often includes their potential as antibacterial or antifungal agents. For example, linezolid is an oxazolidinone that has been extensively studied for its effectiveness against Gram-positive bacteria, showcasing the broader category's utility in developing new antimicrobials (Stalker & Jungbluth, 2003).
Chemical Safety and Environmental Impact
Investigations into the safety profiles and environmental impact of chemical compounds, including those related to occupational exposure or potential therapeutic use, are also common. These studies can provide crucial data on the tolerability, adverse effects, and safe handling of such chemicals (Zober et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of a compound often involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Indole derivatives, for example, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-17-6-7-21(15-24(17)13-16-4-2-1-3-5-16)8-10-23(11-9-21)19(28)14-25-18(27)12-22-20(25)29/h1-5H,6-15H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKSQGXUUJRIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3C(=O)CNC3=O)CN(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)